6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core fused with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the methoxy groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a candidate for the development of new bioactive molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and heterocyclic compounds with similar structural features. Examples include:
- 1H-pyrazolo[3,4-b]pyridines
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives .
Uniqueness
What sets 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine apart is its specific combination of the pyrrolo[3,4-b]pyridine core with the 2,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-12-5-6-13(15(8-12)21-2)16(19)18-9-11-4-3-7-17-14(11)10-18/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXVWPOTZBHQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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